molecular formula C8H13NO3 B12866314 3-Acetyl-4-isopropyloxazolidin-5-one

3-Acetyl-4-isopropyloxazolidin-5-one

Cat. No.: B12866314
M. Wt: 171.19 g/mol
InChI Key: QOSOTPZRTCWDOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetyl-4-isopropyloxazolidin-5-one is a chemical compound with the molecular formula C8H13NO3. It belongs to the class of oxazolidinones, which are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. This compound is known for its unique structural features, including an acetyl group at the third position and an isopropyl group at the fourth position of the oxazolidinone ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-4-isopropyloxazolidin-5-one can be achieved through various synthetic routes. One common method involves the reaction of 3-acetyl-4-isopropyl-2-oxazolidinone with appropriate reagents under controlled conditions. The reaction typically requires the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-4-isopropyloxazolidin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazolidinone derivatives with additional functional groups, while substitution reactions can introduce new substituents at specific positions on the ring .

Scientific Research Applications

3-Acetyl-4-isopropyloxazolidin-5-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiproliferative properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, coatings, and other industrial materials .

Mechanism of Action

The mechanism of action of 3-Acetyl-4-isopropyloxazolidin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-Acetyl-4-isopropyloxazolidin-5-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, which distinguish it from other oxazolidinones and related compounds .

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

3-acetyl-4-propan-2-yl-1,3-oxazolidin-5-one

InChI

InChI=1S/C8H13NO3/c1-5(2)7-8(11)12-4-9(7)6(3)10/h5,7H,4H2,1-3H3

InChI Key

QOSOTPZRTCWDOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)OCN1C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.